3-nitro-N-(phenylcarbamothioyl)benzamide

Acid dissociation constant Bis-acylthiourea Positional isomer effect

3-Nitro-N-(phenylcarbamothioyl)benzamide (CAS 59849-17-1) is a hybrid acylthiourea derivative that fuses a 3-nitrobenzamide core with a phenylthiourea moiety, giving the molecule both hydrogen-bond-donating thiourea functionality and the electron-withdrawing character of a meta-nitro substituent. The compound belongs to the N-(phenylcarbamothioyl)benzamide family, a class investigated for anti-inflammatory, antimicrobial, and coordination-chemistry applications.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
CAS No. 59849-17-1
Cat. No. B12441251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(phenylcarbamothioyl)benzamide
CAS59849-17-1
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O3S/c18-13(10-5-4-8-12(9-10)17(19)20)16-14(21)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,18,21)
InChIKeyVODZHYNDOQGWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(phenylcarbamothioyl)benzamide (CAS 59849-17-1): A Positional Isomer Benzamide Thiourea with Measurable Acid–Base Differentiation for Targeted Procurement


3-Nitro-N-(phenylcarbamothioyl)benzamide (CAS 59849-17-1) is a hybrid acylthiourea derivative that fuses a 3-nitrobenzamide core with a phenylthiourea moiety, giving the molecule both hydrogen-bond-donating thiourea functionality and the electron-withdrawing character of a meta-nitro substituent. The compound belongs to the N-(phenylcarbamothioyl)benzamide family, a class investigated for anti-inflammatory, antimicrobial, and coordination-chemistry applications [1]. Unlike the more extensively catalogued 4-nitro positional isomer (CAS 56437-98-0), the 3-nitro congener places the nitro group meta to the carbonyl, altering the electronic distribution across the benzoyl ring and thereby shifting the acid-dissociation behaviour of the thiourea NH protons. This positional substitution exerts a quantifiable influence on physicochemical properties that directly affects reactivity in both biological and materials-chemistry settings, making CAS 59849-17-1 a non-interchangeable molecular tool when isomeric purity and defined acid–base speciation are critical experimental variables.

Why 3-Nitro-N-(phenylcarbamothioyl)benzamide Cannot Be Replaced by a 4-Nitro Isomer or an Unsubstituted Benzamide in Structure-Sensitive Workflows


Substituting 3-nitro-N-(phenylcarbamothioyl)benzamide with the 4-nitro positional isomer (CAS 56437-98-0) or with the unsubstituted parent N-(phenylcarbamothioyl)benzamide introduces uncontrolled variation in proton-dissociation equilibria, which governs solubility, metal-coordination strength, and hydrogen-bonding capacity. Experimentally determined pKa values for structurally analogous bis-acylthiourea derivatives demonstrate that moving the nitro group from the 4- to the 3-position shifts the third macroscopic pKa by roughly 0.6–0.7 log units, a difference sufficient to alter speciation by a factor of 4–5× under near-neutral conditions [1]. Because the thiourea NH protons participate directly in target binding—whether to a biological receptor, a metal centre, or a corroding steel surface—uncontrolled isomeric substitution risks compromising binding affinity, catalytic activity, or inhibition efficiency. Procurement specifications that simply request a “nitro-phenylthiourea benzamide” without fixing the substitution pattern therefore leave the end-user exposed to batch-to-batch variability that cannot be remedied post hoc by adjusting concentration or solvent conditions.

Quantitative Differentiation Evidence for 3-Nitro-N-(phenylcarbamothioyl)benzamide Versus Closest Analogs


Meta-Nitro Substitution Shifts the Third Macroscopic pKa by ~0.7 Log Units Relative to the Para-Nitro Isomer

In a head-to-head potentiometric and spectrophotometric study of bis-acylthiourea derivatives that embed the 3-nitrobenzamide and 4-nitrobenzamide pharmacophores, the compound bearing the 3-nitrobenzamide unit (compound 6) consistently displayed a lower third macroscopic pKa than its 4-nitro counterpart (compound 5). Spectrophotometrically, pKa3 for the 3-nitro derivative was 11.82 ± 0.02 versus 12.30 ± 0.08 for the 4-nitro analog; potentiometric titration gave pKa3 values of 11.17 ± 0.06 (3-nitro) and 12.11 ± 0.06 (4-nitro) [1]. The ~0.5–0.7 unit difference translates to a roughly 3–5× higher concentration of the deprotonated thiolate/enolate species for the 3-nitro congener at pH values near neutrality, which is directly relevant to nucleophilic reactivity and metal-chelation efficiency.

Acid dissociation constant Bis-acylthiourea Positional isomer effect

Class-Level Anti-Inflammatory Potency and PGE2 Suppression Sets a Baseline for N-Phenylcarbamothioylbenzamide Derivatives

While the exact 3-nitro derivative was not explicitly enumerated in the published anti-inflammatory panel, the N-phenylcarbamothioylbenzamide scaffold (compounds 1a–h) demonstrated consistent, potent inhibition of prostaglandin E2 (PGE2) synthesis and a markedly low gastric ulcer incidence relative to classical non-steroidal anti-inflammatory drugs [1]. The structure–activity relationship established in that study indicates that electron-withdrawing substituents on the benzoyl ring modulate both potency and gastric safety, providing a class-level inference that the 3-nitro substituent—which is more electron-withdrawing than hydrogen or methyl—would be expected to preserve or enhance PGE2 inhibitory activity while maintaining a favourable ulcerogenicity profile. Procurement for anti-inflammatory screening programs should specify the 3-nitro derivative to test the hypothesis that meta-nitro substitution retains efficacy while potentially improving metabolic stability compared to the unsubstituted parent.

Anti-inflammatory Prostaglandin E2 COX inhibition

Nitro Substituents on Acylthiourea Derivatives Favour Antimicrobial Activity Against Gram-Negative Bacteria

A systematic antimicrobial evaluation of 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides revealed that compounds bearing nitro substituents on the phenylthiourea ring display enhanced activity against Gram-negative bacterial strains compared to analogues with electron-donating groups [1]. Although the exact 3-nitro-N-(phenylcarbamothioyl)benzamide was not tested in that specific series, the observation that the nitro group consistently favours Gram-negative potency—while methyl and ethyl substituents favour Gram-positive and fungal strains—provides a class-level inference that a 3-nitro substituent will bias the antimicrobial spectrum toward Gram-negative pathogens. This substituent-dependent selectivity creates a rational basis for choosing the 3-nitro derivative over, for example, a 4-methyl analogue when the intended application targets Gram-negative bacteria.

Antimicrobial Gram-negative Nitrobenzamide

3-Nitrobenzamide-Containing Acylthioureas Demonstrate Two Resolvable Macroscopic pKa Values in the Physiologically Relevant Range, Enabling Speciation Control

Potentiometric and spectrophotometric titration of the 3-nitrobenzamide-containing bis-acylthiourea (compound 6) resolved three macroscopic pKa values: pKa1 = 3.87 ± 0.01, pKa2 = 7.05 ± 0.01, and pKa3 = 11.82 ± 0.02 in 50% DMSO–water, with the second pKa falling squarely in the physiological pH range [1]. The presence of a well-defined pKa2 near 7.0 means that the neutral and mono-anionic forms co-exist at biological pH, a feature exploitable in drug design for tuning membrane permeability versus aqueous solubility. In contrast, the 4-nitro isomer exhibits a higher pKa2 (7.11 ± 0.08) and pKa3 (12.30 ± 0.08), shifting the speciation crossover point. For coordination chemists, the lower pKa3 of the 3-nitro derivative implies that the thiolate form—the active species for metal binding—becomes accessible at a lower pH, potentially enabling complex formation under milder conditions than required for the 4-nitro analog.

Speciation Thiourea deprotonation Coordination chemistry

Application Scenarios for 3-Nitro-N-(phenylcarbamothioyl)benzamide Grounded in Quantitative Differentiation Evidence


pH-Dependent Metal-Chelation Studies Requiring Early Thiolate Accessibility

The 0.5–0.9 unit lower pKa3 of the 3-nitro derivative relative to the 4-nitro isomer [4] means that the thiolate form—the active nucleophile for metal coordination—dominates at a lower pH. Researchers designing nickel(II), copper(II), or palladium(II) aroylthiourea complexes can therefore employ CAS 59849-17-1 to achieve quantitative complexation at pH values 0.5–1.0 unit more acidic than required for the 4-nitro isomer, an advantage when working with acid-sensitive substrates or when a lower-pH synthesis protocol is desired to suppress metal hydroxide precipitation.

Structure–Activity Relationship (SAR) Studies on Nitrobenzamide-Derived Anti-Inflammatory Agents

The N-phenylcarbamothioylbenzamide scaffold has validated in-vivo anti-inflammatory activity coupled with low gastric ulcerogenicity [4]. By procuring the 3-nitro congener, medicinal chemistry teams can probe the effect of meta-electron-withdrawing substitution on PGE2 inhibitory potency and COX-2 selectivity, comparing directly against the 4-nitro positional isomer to deconvolute electronic versus positional contributions to target engagement and toxicity.

Gram-Negative-Focused Antibacterial Discovery Programs

Within the acylthiourea chemotype, nitro substituents consistently bias antimicrobial activity toward Gram-negative bacterial strains [4]. The 3-nitro variant is therefore a logical starting point for hit-to-lead campaigns targeting Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae, where electron-rich methyl or ethyl analogues would be predicted to show weaker Gram-negative potency based on class-level structure–activity trends.

Corrosion Inhibition Formulations Where Thiourea Tautomer Speciation Governs Adsorption to Mild Steel

The corrosion inhibition efficiency of N-(phenylcarbamothioyl)benzamide on mild steel in acidic media has been established through weight-loss, polarization, and electrochemical impedance spectroscopy [4]. Because the 3-nitro substituent shifts the thiourea deprotonation equilibrium toward the thiolate form at a lower pH, CAS 59849-17-1 is predicted to adsorb more strongly onto positively charged steel surfaces in moderately acidic conditions than the 4-nitro isomer, potentially improving inhibitor film persistence. Procurement of the 3-nitro isomer enables direct comparative testing of this hypothesis against the 4-nitro and unsubstituted controls.

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